ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
Overview
Description
Ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of indole, thiophene, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Thioamide Formation: The indole derivative is then reacted with carbon disulfide and an amine to form the thioamide intermediate.
Coupling with Thiophene Carboxylate: The thioamide intermediate is coupled with ethyl 5-phenyl-3-thiophenecarboxylate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, hydrochloric acid, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with biological macromolecules:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate: Unique due to its combination of indole, thiophene, and ester groups.
Ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenyl-3-furanecarboxylate: Similar structure but with a furan ring instead of thiophene.
Ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenyl-3-pyrrolecarboxylate: Contains a pyrrole ring instead of thiophene.
Uniqueness
The uniqueness of ethyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-[(2-methyl-2,3-dihydroindole-1-carbothioyl)amino]-5-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S2/c1-3-27-22(26)18-14-20(16-9-5-4-6-10-16)29-21(18)24-23(28)25-15(2)13-17-11-7-8-12-19(17)25/h4-12,14-15H,3,13H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSLYVGOMOBTLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)N3C(CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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